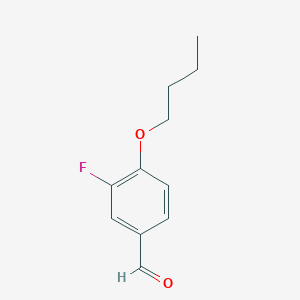

4-Butoxy-3-fluorobenzaldehyde

Descripción

Propiedades

IUPAC Name |

4-butoxy-3-fluorobenzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13FO2/c1-2-3-6-14-11-5-4-9(8-13)7-10(11)12/h4-5,7-8H,2-3,6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHYSBHGMAFOERS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=C(C=C(C=C1)C=O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13FO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001308396 | |

| Record name | 4-Butoxy-3-fluorobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001308396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19415-49-7 | |

| Record name | 4-Butoxy-3-fluorobenzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19415-49-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Butoxy-3-fluorobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001308396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

4-Butoxy-3-fluorobenzaldehyde CAS 19415-49-7 properties

Executive Summary

4-Butoxy-3-fluorobenzaldehyde (CAS 19415-49-7) is a specialized aromatic building block utilized primarily in the synthesis of pharmaceutical intermediates and advanced agrochemicals. Characterized by a reactive aldehyde "warhead," a lipophilic butoxy tail, and a metabolically strategic fluorine substituent, this compound serves as a critical scaffold for modifying Structure-Activity Relationships (SAR).

This guide provides a comprehensive technical overview of its physicochemical properties, validated synthetic protocols, and downstream applications in medicinal chemistry, specifically focusing on its utility in optimizing lipophilicity and metabolic stability in drug candidates.

Physicochemical Profile & Identity

The unique combination of an electron-withdrawing fluorine atom ortho to an electron-donating alkoxy group creates a distinct electronic environment on the benzene ring, influencing the reactivity of the aldehyde functionality.

Chemical Identity Table

| Parameter | Specification |

| Chemical Name | This compound |

| CAS Number | 19415-49-7 |

| Molecular Formula | C₁₁H₁₃FO₂ |

| Molecular Weight | 196.22 g/mol |

| SMILES | CCCCOC1=C(C=C(C=C1)C=O)F |

| Structural Class | Fluorinated Alkoxybenzaldehyde |

Physical Properties (Experimental & Predicted)

| Property | Value / Description | Significance |

| Physical State | Pale yellow liquid to low-melting solid | Ease of handling in liquid handling systems. |

| Boiling Point | ~285°C (Predicted @ 760 mmHg) | High boiling point requires vacuum distillation for purification. |

| Solubility | DCM, Ethyl Acetate, DMSO, Methanol | Compatible with standard organic synthesis solvents. |

| LogP (Predicted) | ~3.2 - 3.5 | High lipophilicity; suitable for blood-brain barrier (BBB) penetration studies. |

| Flash Point | >110°C | Combustible; requires standard fire safety protocols. |

Synthetic Methodology

The most robust and scalable route to this compound is the Williamson Ether Synthesis , utilizing 3-fluoro-4-hydroxybenzaldehyde as the nucleophilic scaffold. This method is preferred over direct formylation due to higher regioselectivity and yield.

Synthesis Pathway Diagram

Caption: SN2 Alkylation pathway via Williamson Ether Synthesis. The phenoxide ion attacks the primary alkyl halide.

Detailed Experimental Protocol

Objective: Synthesis of this compound on a 10g scale.

Reagents:

-

3-Fluoro-4-hydroxybenzaldehyde (1.0 eq)

-

1-Bromobutane (1.2 eq)

-

Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)

-

Dimethylformamide (DMF) or Acetonitrile (ACN) [0.5 M concentration]

Procedure:

-

Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 3-Fluoro-4-hydroxybenzaldehyde in DMF.

-

Activation: Add anhydrous K₂CO₃ in a single portion. Stir at room temperature for 15 minutes to generate the phenoxide anion. Note: The solution typically turns yellow/orange.

-

Alkylation: Add 1-Bromobutane dropwise via a syringe or addition funnel.

-

Reaction: Heat the mixture to 60–80°C for 4–6 hours. Monitor reaction progress via TLC (Hexane:EtOAc 4:1) or LC-MS. The starting phenol spot should disappear.

-

Workup:

-

Cool the mixture to room temperature.

-

Pour into 5 volumes of ice-water to precipitate the product or induce phase separation.

-

Extract with Ethyl Acetate (3x).

-

Wash the combined organic layers with water (2x) and brine (1x) to remove residual DMF.

-

Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

-

Purification: If necessary, purify via flash column chromatography (SiO₂, 0-10% EtOAc in Hexanes) or vacuum distillation.

Critical Control Point: Ensure K₂CO₃ is finely ground and anhydrous. Moisture in the solvent can compete with the alkyl halide, reducing yield.

Applications in Drug Discovery

This compound acts as a versatile "warhead" carrier. The aldehyde group is a pivot point for divergent synthesis, while the 3-fluoro-4-butoxy motif imparts specific pharmacological advantages.

Structural Advantages (SAR)

-

Metabolic Blocking: The fluorine atom at the 3-position blocks metabolic oxidation at the ortho-position, a common clearance pathway for phenyl ethers. This extends the half-life (

) of the drug candidate. -

Lipophilicity Tuning: The butyl chain adds significant hydrophobicity (+LogP), facilitating membrane permeability and blood-brain barrier (BBB) crossing.

-

Electronic Modulation: The fluorine atom exerts an inductive electron-withdrawing effect (-I), which lowers the pKa of the neighboring protons and modulates the electron density of the aromatic ring, potentially strengthening

stacking interactions in protein binding pockets.

Divergent Reaction Map

Caption: Divergent synthesis capabilities. The aldehyde serves as a precursor to amines, alkenes, acids, and heterocycles.

Handling, Stability, and Safety

Signal Word: WARNING

Hazard Identification (GHS)

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

H227: Combustible liquid (if liquid at RT).

Storage & Stability

-

Oxidation Sensitivity: Aldehydes are prone to air oxidation to the corresponding benzoic acid.

-

Storage Protocol: Store under an inert atmosphere (Nitrogen or Argon) at 2–8°C.

-

Shelf Life: 12–24 months if sealed properly and protected from light.

Disposal

-

Dispose of as hazardous organic waste containing halogens. Do not mix with strong oxidizers.

References

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 79813, 4-Butoxybenzaldehyde (Analogous Structure). Retrieved from [Link]

- Sigma-Aldrich.

An In-depth Technical Guide to the Molecular Weight and Density of 4-Butoxy-3-fluorobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Introduction: The Significance of 4-Butoxy-3-fluorobenzaldehyde in Medicinal Chemistry

This compound is a substituted aromatic aldehyde of increasing interest within the field of drug discovery and development. Its molecular architecture, featuring a benzaldehyde core functionalized with a butoxy and a fluorine group, presents a unique combination of lipophilicity, hydrogen bonding potential, and metabolic stability. Substituted benzaldehydes are versatile precursors in the synthesis of a wide array of pharmacologically active molecules, including Schiff bases, chalcones, and various heterocyclic scaffolds.[1] The incorporation of a fluorine atom, in particular, is a well-established strategy in medicinal chemistry to enhance the metabolic stability and binding affinity of drug candidates.[2] This guide provides a comprehensive overview of the fundamental physicochemical properties of this compound—its molecular weight and density—and details rigorous, field-proven experimental protocols for their determination.

Physicochemical Properties of this compound

A precise understanding of the physicochemical properties of a compound is paramount for its application in synthetic chemistry and drug design. These properties influence reactivity, solubility, and pharmacokinetic profiles.

Molecular Weight

The molecular weight of a compound is a fundamental property, essential for stoichiometric calculations in chemical synthesis and for the characterization of novel molecules.

Theoretical Molecular Weight:

The molecular formula for this compound is C₁₁H₁₃FO₂. The molecular weight is calculated by summing the atomic weights of each constituent atom.[3][4]

| Element | Number of Atoms | Atomic Weight ( g/mol ) | Total Weight ( g/mol ) |

| Carbon (C) | 11 | 12.01 | 132.11 |

| Hydrogen (H) | 13 | 1.008 | 13.104 |

| Fluorine (F) | 1 | 18.998 | 18.998 |

| Oxygen (O) | 2 | 16.00 | 32.00 |

| Total | 196.21 g/mol |

Density

Experimental Determination of Molecular Weight and Density

The following sections provide detailed, step-by-step protocols for the experimental determination of the molecular weight and density of this compound. These protocols are designed to be self-validating, ensuring the generation of reliable and reproducible data.

Determination of Molecular Weight by Electron Ionization Mass Spectrometry (EI-MS)

Electron Ionization Mass Spectrometry (EI-MS) is a powerful analytical technique for determining the molecular weight of a compound.[5][6] The process involves the ionization of the sample molecules by a high-energy electron beam, followed by the separation of the resulting ions based on their mass-to-charge ratio (m/z).[5][7]

Causality Behind Experimental Choices:

-

Electron Ionization (EI): EI is a "hard" ionization technique that often leads to extensive fragmentation of the molecule.[6] While this fragmentation pattern can be used for structural elucidation, the primary goal in this context is the identification of the molecular ion peak (M⁺), which corresponds to the molecular weight of the compound.

-

High Vacuum: The entire process is conducted under a high vacuum to prevent ion-molecule collisions and ensure a clear path for the ions from the source to the detector.

Experimental Protocol:

-

Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent, such as methanol or dichloromethane. The concentration should be in the range of 10-100 µg/mL.

-

Instrument Calibration: Calibrate the mass spectrometer using a known standard, such as perfluorotributylamine (PFTBA), to ensure accurate mass assignments.

-

Sample Introduction: Introduce the sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC) for separation from any impurities.

-

Ionization: In the ion source, the vaporized sample molecules are bombarded with a beam of electrons, typically at an energy of 70 eV. This results in the formation of a positively charged molecular ion (M⁺) and fragment ions.

-

Mass Analysis: The ions are accelerated into the mass analyzer, where they are separated based on their m/z ratio by a magnetic or electric field.

-

Detection: The separated ions are detected by an electron multiplier, and the signal is amplified and recorded.

-

Data Analysis: The resulting mass spectrum is a plot of relative ion abundance versus m/z. Identify the molecular ion peak, which should correspond to the calculated molecular weight of 196.21 g/mol .

Diagram of the Experimental Workflow for EI-MS:

Caption: Workflow for Molecular Weight Determination by EI-MS.

Determination of Density by the Pycnometer Method

The pycnometer method is a highly accurate and precise technique for determining the density of a liquid. It relies on the principle of measuring the mass of a precisely known volume of the liquid.[8][9]

Causality Behind Experimental Choices:

-

Pycnometer: A pycnometer is a glass flask with a specific, calibrated volume, which allows for the accurate measurement of a liquid's volume.[8]

-

Temperature Control: The density of a liquid is temperature-dependent; therefore, maintaining a constant temperature is crucial for obtaining accurate and reproducible results. A water bath is used for this purpose.

Experimental Protocol:

-

Cleaning and Drying: Thoroughly clean the pycnometer with a suitable solvent and dry it completely.

-

Mass of Empty Pycnometer: Accurately weigh the empty, dry pycnometer on an analytical balance and record the mass (m₁).

-

Calibration with Deionized Water: Fill the pycnometer with deionized water of a known temperature. Insert the stopper, ensuring that any excess water is expelled through the capillary. Dry the outside of the pycnometer and weigh it (m₂).

-

Mass of this compound: Empty and dry the pycnometer. Fill it with this compound at the same temperature as the water. Insert the stopper, dry the exterior, and weigh it (m₃).

-

Calculations:

-

Mass of water (m_water) = m₂ - m₁

-

Volume of pycnometer (V) = m_water / density of water at the experimental temperature

-

Mass of this compound (m_sample) = m₃ - m₁

-

Density of this compound (ρ) = m_sample / V

-

Diagram of the Experimental Workflow for Density Determination by Pycnometer:

Caption: Workflow for Density Determination by the Pycnometer Method.

Conclusion

This technical guide has provided a detailed overview of the molecular weight and density of this compound, a compound of significant interest in contemporary drug discovery. While the theoretical molecular weight can be readily calculated, the experimental determination of both molecular weight and density is crucial for the accurate characterization and application of this compound. The detailed protocols for Electron Ionization Mass Spectrometry and the pycnometer method offer robust and reliable approaches for obtaining these critical physicochemical parameters. Adherence to these methodologies will ensure the generation of high-quality data, thereby facilitating the advancement of research and development programs that utilize this compound as a key building block.

References

-

ACS Publications. (2019, May 14). Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. Organic Letters. [Link]

-

Chemistry LibreTexts. (2022, September 1). 4.4: Interpreting Electron Ionization Mass Spectra. [Link]

-

PowderProcess.net. Liquid density : chart of 500+ common compounds. [Link]

-

University of Pardubice. 3 DENSITY DETERMINATION BY PYCNOMETER. [Link]

- Google Patents. CN104098453A - Synthetic method for 4-fluorobenzaldehyde.

-

Linquip. (2026, January 13). How to Measure and Calculate Density with a Pycnometer: Step-by-Step Procedure. [Link]

-

Research and Reviews. (2024, June 28). Investigation of Electron Ionization in Mass Spectrometry: Principles and Applications. [Link]

-

A.KRÜSS Optronic. Density measurement. [Link]

-

PMC. (2023, January 30). Biologically Potent Benzimidazole-Based-Substituted Benzaldehyde Derivatives as Potent Inhibitors for Alzheimer's Disease along with Molecular Docking Study. [Link]

-

Shimadzu. Ionization Modes: EI. [Link]

-

WebQC. C11H13O4 molar mass. [Link]

-

Sciencemadness Discussion Board. (2007, February 5). p-fluoro benzaldehyde. [Link]

-

ResearchGate. (2019, May 15). Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. [Link]

-

Engineering LibreTexts. (2021, March 5). 11.2: Appendix B- List of Liquid Densities. [Link]

-

YouTube. (2019, September 6). Measure Density with a Pycnometer. [Link]

-

Chromatography Online. (2019, April 1). The Essential Guide to Electron Ionization in GC–MS. [Link]

-

Mettler Toledo. Measuring Density with Laboratory Balance. [Link]

-

Rudolph Research Analytical. Density Meter. [Link]

-

Liberty University. Novel Tandem Reaction to Synthesize Substituted Benzaldehydes. [Link]

-

Scribd. Density Determination by Pycnometer. [Link]

-

Shanghai Yuke Industrial Co., Ltd. U-tube oscillation method density meter. [Link]

-

Wikipedia. Electron ionization. [Link]

-

American Water Chemicals, Inc. Molar Mass Calculator - Molecular Weight Calculator. [Link]

- Googleapis.com. WO 99/38833.

-

wisdomlib. (2025, March 2). Substituted Benzaldehyde: Significance and symbolism. [Link]

-

Taylor & Francis. Oscillating u-tube – Knowledge and References. [Link]

-

Wikipedia. Aldehyde. [Link]

-

AOCS. TABLE IX. ORGANIC DERIVATIVES OF ALDEHYDES - a) Liquids 1) Listed in order of increasing atmospheric bp. [Link]

-

Online Chemistry notes. (2022, February 11). Aromatic Aldehydes and Ketones - Preparation and Properties. [Link]

Sources

- 1. wisdomlib.org [wisdomlib.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. molecularweightcalculator.com [molecularweightcalculator.com]

- 4. selleckchem.com [selleckchem.com]

- 5. rroij.com [rroij.com]

- 6. Electron ionization - Wikipedia [en.wikipedia.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. ≫ How to Measure and Calculate Density with a Pycnometer - Pobel [pobel.com]

- 9. scribd.com [scribd.com]

Solubility of fluorinated alkoxybenzaldehydes in organic solvents

An In-depth Technical Guide on the Solubility of Fluorinated Alkoxybenzaldehydes in Organic Solvents

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of fluorine and alkoxy moieties into benzaldehyde scaffolds is a cornerstone of modern medicinal chemistry, enabling fine-tuning of pharmacokinetic and pharmacodynamic properties. A critical, yet often overlooked, parameter in the early stages of drug development is the solubility of these unique chemical entities in organic solvents. This guide provides a comprehensive exploration of the principles governing the solubility of fluorinated alkoxybenzaldehydes, offering both theoretical insights and practical methodologies for its assessment. Recognizing the limited availability of extensive, publicly accessible quantitative data for this specific class of compounds, this document introduces a representative, illustrative dataset to elucidate key solubility trends. This is complemented by detailed experimental protocols and an overview of predictive models, equipping researchers with the necessary tools to navigate the challenges associated with the handling and application of these valuable synthetic intermediates.

Introduction: The Strategic Importance of Fluorinated Alkoxybenzaldehydes

Fluorinated alkoxybenzaldehydes are a class of organic compounds that have garnered significant attention in the pharmaceutical and agrochemical industries. The introduction of fluorine atoms or fluorine-containing groups into organic molecules can profoundly alter their physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity to target proteins.[1] The alkoxy group, in turn, can modulate polarity and provide additional points for molecular interactions. Consequently, these substituted benzaldehydes serve as versatile building blocks in the synthesis of a wide array of bioactive molecules.[2]

A fundamental understanding of the solubility of these compounds in various organic solvents is paramount for their effective utilization. Solubility impacts every stage of the drug development pipeline, from the design and execution of synthetic routes to purification, formulation, and in vitro screening. Poor solubility can lead to challenges in achieving desired reaction concentrations, difficulties in purification, and unreliable biological assay results. This guide aims to provide a detailed technical overview of the factors influencing the solubility of fluorinated alkoxybenzaldehydes and to present a systematic approach to its determination and prediction.

Core Concepts in Solubility: A Refresher

The adage "like dissolves like" remains a fundamental principle in predicting solubility.[3] This is governed by the intermolecular forces between the solute and solvent molecules. For a solute to dissolve, the energy required to break the solute-solute and solvent-solvent interactions must be compensated by the energy released upon the formation of new solute-solvent interactions. The primary intermolecular forces at play are:

-

Van der Waals Forces (Dispersion Forces): Present in all molecules, these are temporary attractive forces arising from fluctuations in electron density.

-

Dipole-Dipole Interactions: Occur between polar molecules that have permanent dipoles.

-

Hydrogen Bonding: A strong type of dipole-dipole interaction involving a hydrogen atom bonded to a highly electronegative atom (N, O, or F) and another nearby electronegative atom.[4][5]

The interplay of these forces dictates the solubility of a given compound in a particular solvent. Organic solvents can be broadly classified based on their polarity and their ability to act as hydrogen bond donors:

-

Polar Protic Solvents: (e.g., methanol, ethanol) - Are polar and can donate hydrogen bonds.

-

Polar Aprotic Solvents: (e.g., acetone, tetrahydrofuran (THF), dimethyl sulfoxide (DMSO)) - Are polar but cannot donate hydrogen bonds.

-

Nonpolar Solvents: (e.g., hexane, toluene) - Have low polarity and primarily interact through van der Waals forces.

Factors Influencing the Solubility of Fluorinated Alkoxybenzaldehydes

The solubility of a fluorinated alkoxybenzaldehyde is a complex function of its molecular structure. The key determinants are the nature and position of the fluorine and alkoxy substituents.

The Impact of Fluorine Substitution

The high electronegativity of fluorine significantly influences the electronic properties of the aromatic ring. The effect of fluorination on solubility can be multifaceted:

-

Increased Polarity: The strong C-F bond dipole can increase the overall polarity of the molecule, potentially enhancing solubility in polar solvents.

-

Reduced Hydrogen Bond Acceptor Strength: While fluorine is highly electronegative, the fluoride anion is a poor hydrogen bond acceptor in polar protic solvents due to its tight solvation shell.[6] This can sometimes lead to decreased solubility in protic solvents compared to non-fluorinated analogues.

-

Disruption of Crystal Packing: The introduction of fluorine can alter the crystal lattice energy of a solid. If the fluorinated molecule packs less efficiently than its non-fluorinated counterpart, less energy is required to break the solute-solute interactions, potentially leading to higher solubility.

-

Lipophilicity: Fluorination generally increases the lipophilicity of a molecule, which can enhance its solubility in nonpolar, lipid-like environments.

The Role of the Alkoxy Group

The alkoxy group (-OR) also plays a crucial role in modulating solubility:

-

Hydrogen Bond Acceptor: The oxygen atom of the alkoxy group can act as a hydrogen bond acceptor, promoting solubility in protic solvents.[7]

-

Chain Length and Lipophilicity: Increasing the length of the alkyl chain (R) of the alkoxy group generally increases the lipophilicity of the molecule, favoring solubility in nonpolar solvents.[8] Conversely, it can decrease solubility in polar solvents as the nonpolar character of the molecule becomes more dominant.[7]

-

Polarity: The C-O bonds in the alkoxy group contribute to the overall polarity of the molecule.

Synergistic and Antagonistic Effects

The interplay between the fluorine and alkoxy substituents can lead to complex solubility profiles. For instance, a highly fluorinated benzaldehyde may exhibit poor solubility in protic solvents, but the presence of an alkoxy group could partially mitigate this by providing a hydrogen bond accepting site. The relative positions of the substituents on the aromatic ring are also critical, as they influence the molecule's overall dipole moment and its ability to participate in intermolecular interactions.

Quantitative Solubility Data: An Illustrative Overview

As previously noted, a comprehensive, publicly available dataset of the solubility of a wide range of fluorinated alkoxybenzaldehydes in various organic solvents is limited. To facilitate a deeper understanding of the structure-solubility relationships, the following table presents a representative, illustrative dataset.

Disclaimer: The following data is hypothetical and intended for educational purposes to demonstrate expected solubility trends based on fundamental chemical principles. It should not be used as a substitute for experimental determination.

Table 1: Illustrative Solubility of Selected Fluorinated Alkoxybenzaldehydes at 25°C (mg/mL)

| Compound | Structure | Methanol (Polar Protic) | Tetrahydrofuran (THF) (Polar Aprotic) | Toluene (Nonpolar) |

| A1: 4-Methoxybenzaldehyde | 4-MeO-Ph-CHO | ~150 | >200 | >200 |

| A2: 3-Fluoro-4-methoxybenzaldehyde | 3-F-4-MeO-Ph-CHO | ~120 | >200 | >200 |

| A3: 2,3-Difluoro-4-methoxybenzaldehyde | 2,3-diF-4-MeO-Ph-CHO | ~80 | ~180 | ~150 |

| B1: 3-Fluoro-4-ethoxybenzaldehyde | 3-F-4-EtO-Ph-CHO | ~100 | >200 | >200 |

| B2: 3-Fluoro-4-propoxybenzaldehyde | 3-F-4-PrO-Ph-CHO | ~70 | ~190 | >200 |

| B3: 3-Fluoro-4-butoxybenzaldehyde | 3-F-4-BuO-Ph-CHO | ~40 | ~150 | >200 |

Analysis of Trends:

-

Effect of Fluorination (A1 vs. A2 vs. A3): The addition of fluorine atoms tends to decrease solubility in the polar protic solvent, methanol. This can be attributed to the disruption of the favorable solvation of the non-fluorinated parent compound and the poor hydrogen bond accepting ability of fluorine. In the polar aprotic solvent THF and the nonpolar solvent toluene, the effect is less pronounced, with high solubility maintained.

-

Effect of Alkoxy Chain Length (B1 vs. B2 vs. B3): As the alkyl chain of the alkoxy group increases in length from ethyl to butyl, the solubility in the polar protic solvent methanol decreases significantly. This is due to the increasing nonpolar character of the molecule. In contrast, solubility in the nonpolar solvent toluene remains high, as the longer alkyl chain enhances favorable van der Waals interactions.

Experimental Determination of Solubility

For any critical application, the experimental determination of solubility is essential. The following are detailed protocols for two common methods.

Protocol 1: Gravimetric Method for Equilibrium Solubility

This method is a reliable technique for determining the equilibrium solubility of a solid compound in a given solvent.

Materials:

-

Fluorinated alkoxybenzaldehyde (analytical grade)

-

Selected organic solvent (analytical grade)

-

Analytical balance (±0.0001 g)

-

Vials with sealed caps

-

Temperature-controlled shaker or water bath

-

Syringe filters (e.g., 0.22 µm PTFE, solvent-compatible)

-

Syringes

-

Pre-weighed evaporation dishes

-

Drying oven or vacuum desiccator

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of the fluorinated alkoxybenzaldehyde to a vial containing a known volume (e.g., 5 mL) of the chosen solvent. An excess of solid should be visible.

-

Seal the vial tightly.

-

Place the vial in a temperature-controlled shaker set at the desired temperature (e.g., 25°C).

-

Equilibrate for 24-48 hours to ensure saturation.

-

-

Sample Collection and Filtration:

-

Allow the vial to stand undisturbed for at least 2 hours to let the excess solid settle.

-

Carefully withdraw a known volume of the supernatant (e.g., 2 mL) using a syringe.

-

Attach a syringe filter to the syringe and dispense the filtered solution into a pre-weighed evaporation dish.

-

-

Solvent Evaporation and Mass Determination:

-

Place the evaporation dish in a drying oven at a temperature below the boiling point of the solvent and the melting point of the compound until all the solvent has evaporated.

-

Cool the dish to room temperature in a desiccator.

-

Weigh the dish containing the dried solute.

-

-

Calculation:

-

Solubility (mg/mL) = (Mass of dried solute in mg) / (Volume of filtrate in mL)

-

Self-Validation:

-

Ensure that undissolved solid remains at the end of the equilibration period.

-

Run the experiment in triplicate to ensure reproducibility.

-

Confirm the identity and purity of the dried solute by an appropriate analytical method (e.g., HPLC, NMR).

Caption: Gravimetric solubility determination workflow.

Protocol 2: High-Performance Liquid Chromatography (HPLC) Method

This method is particularly useful for higher throughput screening or when dealing with smaller quantities of material.

Materials:

-

Same as Protocol 1, plus:

-

HPLC system with a suitable detector (e.g., UV-Vis)

-

Mobile phase for HPLC analysis

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solution: Follow step 1 from Protocol 1.

-

Sample Collection and Preparation for HPLC:

-

Follow step 2 from Protocol 1, but instead of dispensing into an evaporation dish, dispense the filtrate into a volumetric flask.

-

Dilute the filtered solution with the mobile phase to a concentration that falls within the linear range of the calibration curve.

-

-

Preparation of Calibration Standards:

-

Prepare a series of standard solutions of the fluorinated alkoxybenzaldehyde of known concentrations in the mobile phase.

-

Analyze the standards by HPLC to generate a calibration curve (Peak Area vs. Concentration).

-

-

Sample Analysis and Calculation:

-

Inject the diluted sample solution into the HPLC system.

-

Determine the concentration of the diluted sample from the calibration curve.

-

Calculate the original concentration in the saturated solution, accounting for the dilution factor.

-

Solubility (mg/mL) = (Concentration from HPLC in mg/mL) x (Dilution Factor)

-

Self-Validation:

-

The R² value of the calibration curve should be >0.99.

-

The sample peak should be well-resolved and have a retention time matching the standard.

-

Analyze a quality control sample of a known concentration to verify the accuracy of the calibration.

Predictive Models for Solubility

While experimental determination is the gold standard, predictive models can provide valuable estimates, especially in the early stages of discovery when compound availability is limited.

Quantitative Structure-Activity Relationship (QSAR)

QSAR models use statistical methods to correlate chemical structures with their physicochemical properties, including solubility.[9][10] These models are trained on large datasets of compounds with known solubilities and can then be used to predict the solubility of new, untested compounds. The accuracy of QSAR models is highly dependent on the quality and relevance of the training data.

Hansen Solubility Parameters (HSP)

The HSP approach is based on the principle that "like dissolves like" and quantifies this by assigning three parameters to both the solute and the solvent:

-

δd: The energy from dispersion forces.

-

δp: The energy from polar interactions.

-

δh: The energy from hydrogen bonding.

A solute is predicted to be soluble in a solvent if their Hansen parameters are similar. The "distance" (Ra) between the HSPs of the solute and solvent can be calculated, with smaller distances indicating a higher likelihood of solubility.

Caption: Hansen Solubility Parameter (HSP) prediction logic.

Applications in Drug Development

A thorough understanding of the solubility of fluorinated alkoxybenzaldehydes has direct practical implications:

-

Reaction Optimization: Selecting a solvent in which reactants and reagents are sufficiently soluble is crucial for achieving optimal reaction rates and yields.

-

Purification: Solubility differences are exploited in purification techniques such as crystallization and chromatography. Knowledge of solubility in various solvents allows for the rational design of efficient purification protocols.

-

Formulation Development: For a compound to be a viable drug candidate, it must be formulated in a suitable delivery vehicle. Solubility data is essential for developing stable and bioavailable formulations.

-

High-Throughput Screening (HTS): In HTS campaigns, compounds are often dissolved in DMSO. Poor solubility can lead to compound precipitation and false-negative results.

Conclusion

The solubility of fluorinated alkoxybenzaldehydes in organic solvents is a critical parameter that influences their utility throughout the drug discovery and development process. This guide has outlined the key structural features that govern their solubility, provided detailed experimental protocols for its accurate determination, and introduced predictive models for its estimation. While a comprehensive experimental dataset for this specific class of compounds remains to be fully established in the public domain, the principles and methodologies presented herein provide a robust framework for researchers to understand, predict, and measure the solubility of these important molecules. By applying these insights, scientists can make more informed decisions in synthesis, purification, and formulation, ultimately accelerating the development of new medicines and other valuable chemical products.

References

- BenchChem. (n.d.). An In-depth Technical Guide to the Solubility and Stability of 2,4-Dihydroxybenzaldehyde.

- Chemistry LibreTexts. (2022, April 2). 6.3: Hydrogen Bonding Interactions and Solubility.

- TCI Chemicals. (n.d.). 4-Fluoro-3-phenoxybenzaldehyde.

- Chemistry Steps. (n.d.). Polar Protic and Polar Aprotic Solvents.

- Do, K., Saleem, Q., Ravva, M. K., et al. (2016). Impact of the alkyl side-chain length on solubility, interchain packing, and charge-transport properties of amorphous π-conjugated polymers.

- Gozalbes, R., & Pineda-Lucena, A. (2010). QSAR-based solubility model for drug-like compounds. Bioorganic & Medicinal Chemistry, 18(19), 7078-84.

- PubChem. (n.d.). 4-Fluoro-3-methoxybenzaldehyde.

- MDPI. (2024, March 6). Unsymmetrical and C3-Symmetrical Partially Fluorinated Hexaarylbenzenes: Effect of Terminal Alkoxy Chain Length on Photophysical and Thermophysical Behavior.

- BenchChem. (n.d.).

- MDPI. (2023, July 12).

- Gaisina, K. R., Khlebnikov, A. F., & Novikov, M. S. (2017). Non-pericyclic Cycloaddition of gem-Difluorosubstituted Azomethine Ylides to the C=O Bond: Computational Study and Synthesis of Fluorinated Oxazole Derivatives. The Journal of Organic Chemistry, 82(11), 5823–5836.

- ResearchGate. (n.d.). (PDF)

- Sigma-Aldrich. (n.d.). 4-Fluoro-3-methoxybenzaldehyde 97.

- Thermo Fisher Scientific. (n.d.). 4-Fluoro-3-methoxybenzaldehyde, 98%.

- ElectronicsAndBooks. (n.d.). QSAR-based solubility model for drug-like compounds.

- SpringerLink. (n.d.).

- Beilstein Journals. (2024, August 29).

- YouTube. (2024, May 7). How Do Hydrogen Bonds Influence Solubility? - Chemistry For Everyone.

- PubChem. (n.d.). Benzaldehyde.

- Wikipedia. (n.d.). Fluorobenzaldehyde.

- ResearchGate. (n.d.).

-

IRIS . (2024, April 28). Fluorinated Hexosome Carriers for Enhanced Solubility of Drugs.

- Ossila. (n.d.). 2-Fluoro-3-methoxybenzaldehyde.

- Beilstein Journals. (2024, August 29).

- PubChem. (n.d.). Benzaldehyde.

- Wikipedia. (n.d.). Fluorobenzaldehyde.

Sources

- 1. al-kindipublisher.com [al-kindipublisher.com]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. youtube.com [youtube.com]

- 6. Polar Protic and Polar Aprotic Solvents - Chemistry Steps [chemistrysteps.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. medlifemastery.com [medlifemastery.com]

- 9. routledge.com [routledge.com]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

Methodological & Application

Synthesis of 4-Butoxy-3-fluorobenzaldehyde: A Detailed Guide via Williamson Ether Synthesis

Introduction: The Significance of 4-Butoxy-3-fluorobenzaldehyde

This compound is a key intermediate in the synthesis of various high-value organic molecules, particularly in the pharmaceutical and agrochemical industries. Its substituted benzaldehyde structure serves as a versatile scaffold for the construction of complex molecular architectures. The presence of the butoxy and fluoro groups imparts specific physicochemical properties that can enhance the biological activity and pharmacokinetic profiles of the final products. This application note provides a comprehensive and technically detailed protocol for the synthesis of this compound, leveraging the robust and reliable Williamson ether synthesis.

Theoretical Foundation: The Williamson Ether Synthesis

The Williamson ether synthesis is a cornerstone of organic chemistry for the formation of ethers.[1] The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[2] In the context of synthesizing this compound, the reaction involves the deprotonation of the hydroxyl group of 3-fluoro-4-hydroxybenzaldehyde to form a phenoxide ion. This phenoxide then acts as a nucleophile, attacking the electrophilic carbon of an alkyl halide, in this case, 1-bromobutane, to form the desired ether.

Mechanism and Rationale for Reagent Selection

The synthesis of this compound via Williamson ether synthesis can be dissected into two primary steps:

-

Deprotonation: A base is used to abstract the acidic proton from the hydroxyl group of 3-fluoro-4-hydroxybenzaldehyde, forming a potassium phenoxide intermediate. Potassium carbonate (K2CO3) is an ideal choice for this transformation. It is a mild, inexpensive, and easy-to-handle base that is effective in deprotonating phenols.[3] The use of a weaker base like potassium carbonate minimizes the risk of side reactions that can occur with stronger bases.

-

Nucleophilic Substitution: The resulting phenoxide ion, a potent nucleophile, attacks the primary alkyl halide, 1-bromobutane. The reaction follows an SN2 pathway, where the nucleophile attacks the carbon atom bearing the bromine atom from the backside, leading to an inversion of configuration (though not relevant for a primary alkyl halide).[4] Primary alkyl halides are preferred for this reaction as they are less sterically hindered and less prone to undergoing competing elimination (E2) reactions.[5]

The choice of a polar aprotic solvent, such as N,N-dimethylformamide (DMF), is crucial for the success of this reaction.[6] DMF effectively solvates the potassium cation, leaving the phenoxide anion relatively "naked" and highly nucleophilic, thus accelerating the rate of the SN2 reaction.[7]

Experimental Protocol

This section provides a detailed, step-by-step procedure for the synthesis of this compound.

Materials and Reagents

| Reagent | Formula | MW ( g/mol ) | Amount | Moles | Purity | Supplier |

| 3-Fluoro-4-hydroxybenzaldehyde | C₇H₅FO₂ | 140.11 | 10.0 g | 0.0714 | ≥98% | Sigma-Aldrich |

| 1-Bromobutane | C₄H₉Br | 137.02 | 12.7 g (9.8 mL) | 0.0928 | ≥99% | Sigma-Aldrich |

| Potassium Carbonate (anhydrous) | K₂CO₃ | 138.21 | 14.8 g | 0.107 | ≥99% | Sigma-Aldrich |

| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | 100 mL | - | Anhydrous, ≥99.8% | Sigma-Aldrich |

| Ethyl Acetate | C₄H₈O₂ | 88.11 | As needed | - | ACS Grade | Fisher Scientific |

| Hexane | C₆H₁₄ | 86.18 | As needed | - | ACS Grade | Fisher Scientific |

| Deionized Water | H₂O | 18.02 | As needed | - | - | - |

| Brine (saturated NaCl solution) | NaCl(aq) | - | As needed | - | - | - |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | As needed | - | - | Fisher Scientific |

Equipment

-

500 mL three-necked round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating mantle

-

Thermometer

-

Dropping funnel

-

Separatory funnel

-

Rotary evaporator

-

Glassware for extraction and filtration

-

Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)

-

UV lamp (254 nm)

Reaction Setup

Sources

- 1. ochemonline.pbworks.com [ochemonline.pbworks.com]

- 2. organicchemistrytutor.com [organicchemistrytutor.com]

- 3. jk-sci.com [jk-sci.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. byjus.com [byjus.com]

- 7. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

Application Note: Optimized Protocol for the O-Alkylation of 3-Fluoro-4-hydroxybenzaldehyde

Executive Summary

This application note details a robust, scalable protocol for the synthesis of 4-butoxy-3-fluorobenzaldehyde via the alkylation of 3-fluoro-4-hydroxybenzaldehyde with 1-bromobutane . Designed for medicinal chemistry and materials science applications (specifically liquid crystal intermediates), this method prioritizes regioselectivity, safety, and operational simplicity.

The protocol utilizes a weak base (

Strategic Reaction Design & Mechanism

Mechanistic Insight ( )

The reaction proceeds via a classic Williamson Ether Synthesis mechanism.[1][2]

-

Deprotonation: The phenolic proton of 3-fluoro-4-hydroxybenzaldehyde is relatively acidic (

) due to the electron-withdrawing nature of the para-aldehyde and ortho-fluorine groups. Potassium carbonate ( -

Nucleophilic Attack: The phenoxide anion acts as a nucleophile, attacking the

-carbon of 1-bromobutane. -

Substitution: Bromide is displaced in a concerted bimolecular (

) step, forming the ether linkage.

Critical Parameter Optimization

-

Base Selection (

vs. -

Solvent Effects (

): Dimethylformamide ( -

Temperature Control (80°C): 1-Bromobutane has a boiling point of 101.4°C. Running the reaction at 80°C maximizes the rate without boiling off the alkylating agent, ensuring stoichiometry is maintained.

Experimental Protocol

Reagents & Stoichiometry

| Reagent | MW ( g/mol ) | Equiv. | Mass/Vol (Example) | Role |

| 3-Fluoro-4-hydroxybenzaldehyde | 140.11 | 1.0 | 5.00 g | Limiting Substrate |

| 1-Bromobutane | 137.02 | 1.2 | 5.87 g (4.6 mL) | Alkylating Agent |

| Potassium Carbonate ( | 138.21 | 2.0 | 9.86 g | Base (Anhydrous) |

| Potassium Iodide ( | 166.00 | 0.1 | 0.59 g | Catalyst (Finkelstein) |

| DMF (Anhydrous) | - | - | 50 mL | Solvent (10 vol) |

Step-by-Step Procedure

Step 1: Phenoxide Formation

-

Charge a clean, dry 250 mL Round Bottom Flask (RBF) with a magnetic stir bar.

-

Add 3-Fluoro-4-hydroxybenzaldehyde (5.00 g) and Potassium Carbonate (9.86 g).

-

Add DMF (50 mL) and stir at room temperature for 15 minutes.

-

Observation: The suspension may turn yellow/orange as the phenoxide forms.

-

Step 2: Alkylation 4. Add Potassium Iodide (0.59 g). Note: KI acts as a catalyst by converting alkyl bromide to the more reactive alkyl iodide in situ. 5. Add 1-Bromobutane (4.6 mL) via syringe. 6. Equip the flask with a reflux condenser and heat the mixture to 80°C in an oil bath. 7. Stir vigorously for 4–6 hours .

Step 3: Reaction Monitoring (Process Control)

-

TLC System: 20% Ethyl Acetate in Hexanes.

-

Visualization: UV (254 nm). The starting phenol will be more polar (lower

) than the product (higher -

Endpoint: Reaction is complete when the starting material spot disappears.

Step 4: Work-up

8. Cool the reaction mixture to room temperature.

9. Pour the mixture into Ice-Water (200 mL) to dissolve inorganic salts and precipitate the organic product (or form an oil).

10. Extract with Ethyl Acetate (

- 1M NaOH (50 mL) – Critical Step: Removes any unreacted phenol.

- Water (

- Brine (50 mL) – Removes residual water.[3]

- Dry the organic phase over anhydrous Sodium Sulfate (

- Filter and concentrate under reduced pressure (Rotavap) to yield the crude oil.

Step 5: Purification

-

Method: If purity is <95% by HPLC, purify via Flash Column Chromatography.

-

Stationary Phase: Silica Gel (230-400 mesh).

-

Eluent: Gradient 0%

10% Ethyl Acetate in Hexanes. -

Expected Yield: 85–95%.

-

Physical State: Colorless to pale yellow oil (may solidify upon prolonged standing at -20°C).

Visualization of Workflows

Reaction Mechanism & Logic

Figure 1: Mechanistic pathway for the base-mediated alkylation.

Work-up & Purification Logic

Figure 2: Logical flow for the isolation and purification of the target ether.

Characterization & Quality Control

To validate the synthesis, the following analytical signatures should be confirmed:

-

NMR (400 MHz,

- 9.85 (s, 1H, CH O) – Aldehyde proton.

- 7.60–7.50 (m, 2H, Ar-H) – Aromatic protons ortho to CHO.

- 7.10 (t, 1H, Ar-H) – Aromatic proton ortho to OR.

-

4.15 (t, 2H, O-CH

- 1.85 (m, 2H), 1.50 (m, 2H), 0.98 (t, 3H) – Butyl chain.

-

IR Spectroscopy:

-

Strong band at ~1690

(C=O stretch). -

Absence of broad -OH stretch at 3200–3400

(confirms consumption of phenol).

-

References

-

Williamson, A. W. (1850).[1] "Theory of Aetherification". Philosophical Magazine, 37, 350–356.

-

Master Organic Chemistry. (2014). "The Williamson Ether Synthesis".[1][2] A comprehensive guide to mechanism and conditions.

-

ChemSpider SyntheticPages. (2018).[4] "Etherification of 4-Hydroxybenzaldehyde with a benzyl bromide". SyntheticPage 836. (Analogous protocol demonstrating

efficacy for benzaldehydes). -

Sigma-Aldrich. "this compound Product Page". CAS 19415-49-7.[5][6][7]

Sources

- 1. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 2. icc.journals.pnu.ac.ir [icc.journals.pnu.ac.ir]

- 3. 4-Fluoro-3-phenoxybenzaldehyde synthesis - chemicalbook [chemicalbook.com]

- 4. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 5. 页面加载中... [china.guidechem.com]

- 6. This compound | ChemScene | Chemikart [kit-electrolyte-analyzers-zone.chemikart.com]

- 7. 页面加载中... [china.guidechem.com]

Technical Application Note: 4-Butoxy-3-fluorobenzaldehyde in High-Performance LC Synthesis

Executive Summary

This application note details the synthesis, characterization, and application of 4-Butoxy-3-fluorobenzaldehyde as a critical intermediate for fluorinated liquid crystals (LCs). Unlike non-fluorinated analogues, the introduction of a lateral fluorine atom at the 3-position induces a molecular dipole perpendicular to the long axis, significantly influencing the dielectric anisotropy (

Molecular Architecture & Rationale

The design of modern liquid crystals relies on balancing molecular breadth with electronic polarizability . This compound serves as a "head-tail" building block where:

-

The Butoxy Tail (

): Provides the necessary flexible aliphatic chain to lower melting points and stabilize the nematic phase. -

The Lateral Fluorine (

):-

Steric Effect: The Van der Waals radius of Fluorine (1.47 Å) is only slightly larger than Hydrogen (1.20 Å), causing minimal disruption to molecular packing compared to chloro- or cyano- substituents.

-

Electronic Effect: High electronegativity induces a lateral dipole, essential for achieving negative dielectric anisotropy (

) in vertically aligned (VA) modes or modifying threshold voltages in twisted nematic (TN) modes.

-

Table 1: Comparative Properties of Substituents

| Substituent | Van der Waals Radius (Å) | Electronegativity (Pauling) | Impact on Viscosity |

| Hydrogen (-H) | 1.20 | 2.20 | Baseline |

| Fluorine (-F) | 1.47 | 3.98 | Low Increase |

| Chlorine (-Cl) | 1.75 | 3.16 | High Increase |

| Cyano (-CN) | ~1.70 (cylindrical) | 3.0 (group) | Very High Increase |

Protocol 1: Synthesis of this compound

Objective: Synthesize the target aldehyde via Williamson Etherification with strict impurity control to prevent ionic contamination in final LC mixtures.

Reaction Scheme

The synthesis proceeds via the O-alkylation of 3-fluoro-4-hydroxybenzaldehyde with 1-bromobutane.

Figure 1: Synthetic workflow for the O-alkylation of 3-fluoro-4-hydroxybenzaldehyde.

Materials

-

Precursor: 3-Fluoro-4-hydroxybenzaldehyde (CAS: 405-05-0), >98%.

-

Reagent: 1-Bromobutane (CAS: 109-65-9), 1.2 equivalents.

-

Base: Potassium Carbonate (

), anhydrous, 2.0 equivalents. -

Solvent: N,N-Dimethylformamide (DMF) or Acetone (DMF is preferred for faster kinetics).

Step-by-Step Procedure

-

Setup: Equip a 500 mL 3-neck round-bottom flask with a magnetic stir bar, reflux condenser, and nitrogen inlet.

-

Charging: Add 3-Fluoro-4-hydroxybenzaldehyde (14.01 g, 100 mmol) and anhydrous

(27.6 g, 200 mmol) to the flask. -

Solvation: Add DMF (100 mL) and stir at room temperature for 15 minutes to form the phenoxide anion (color shift to yellow/orange is typical).

-

Alkylation: Add 1-bromobutane (16.44 g, 120 mmol) dropwise via an addition funnel over 20 minutes.

-

Reaction: Heat the mixture to 80°C. Monitor via TLC (Mobile phase: 20% Ethyl Acetate in Hexane). The starting phenol (

) should disappear, replaced by the product ( -

Workup:

-

Cool to room temperature.

-

Pour mixture into 500 mL ice-water to precipitate inorganic salts and the organic product.

-

Extract with Ethyl Acetate (

mL). -

Wash combined organic layers with 1M NaOH (to remove unreacted phenol) followed by Brine.

-

Dry over anhydrous

and concentrate under reduced pressure.

-

-

Purification:

-

Crude: Yellow oil/solid.

-

Method: Recrystallization from Ethanol/Hexane (1:1) or vacuum distillation if liquid at RT.

-

Target Yield: >85%.

-

Protocol 2: Downstream Application (Mesogen Synthesis)

Objective: Use the aldehyde to synthesize a Fluorinated Schiff Base Liquid Crystal , a classic model for studying mesophase stability.

Reaction: Condensation of this compound with 4-Butylaniline.

Procedure

-

Mixing: Dissolve this compound (10 mmol) and 4-Butylaniline (10 mmol) in absolute Ethanol (20 mL).

-

Catalysis: Add 2–3 drops of Glacial Acetic Acid.

-

Reflux: Heat to reflux for 3 hours. The solution will typically darken slightly.

-

Isolation: Cool the mixture in an ice bath. The Schiff base (imine) usually crystallizes out.

-

Purification (Critical): Recrystallize repeatedly (3x) from Ethanol until the transition temperatures (measured by DSC) are constant. Note: Impurities drastically suppress the Nematic-Isotropic (

) transition.

Characterization & Quality Control

Trustworthy data is the bedrock of materials science. The following parameters must be validated.

A. Chemical Purity (GC-MS / NMR)

-

NMR (500 MHz,

- 9.85 (s, 1H, -CH O) – Confirm aldehyde integrity.

- 7.6–7.0 (m, 3H, Ar-H) – Aromatic region.

-

4.15 (t, 2H, -OCH

- 1.8–1.0 (m, aliphatic chain).

-

Criteria: >99.5% purity required for LC applications to prevent ionic conduction (image sticking).

B. Mesophase Characterization (DSC & POM)

Use Differential Scanning Calorimetry (DSC) and Polarized Optical Microscopy (POM) to determine phase transitions.[1]

Figure 2: Characterization logic for validating liquid crystalline phases.

Expected Outcome for Schiff Base Derivative:

-

Texture: Nematic phase usually exhibits a Schlieren texture with 2- and 4-brush defects.

-

Effect of Fluorine: The

substituent will likely lower the

Storage and Safety

-

Storage: Store under Nitrogen at 2–8°C. Aldehydes can oxidize to carboxylic acids over time; verify -CHO peak via IR (

) before use. -

Safety: The fluorinated aldehyde is an irritant. Use standard PPE. Alkyl bromides are alkylating agents; handle in a fume hood.

References

-

Hird, M. (2007).[2] Fluorinated liquid crystals – properties and applications. Chemical Society Reviews, 36(12), 2070-2095. Link

-

Kirsch, P., & Bremer, M. (2000). Nematic liquid crystals for active matrix displays: molecular design and synthesis. Angewandte Chemie International Edition, 39(23), 4216-4235. Link

- Gray, G. W., & Hird, M. (1998). Liquid Crystals: Chemistry and Structure. Taylor & Francis. (Foundational text on Williamson ether synthesis for LCs).

-

BenchChem. (2025).[3] Application Notes and Protocols for the Williamson Ether Synthesis of 4-Butoxybenzaldehyde. (General protocol adaptation). Link

- Ha, S. T., et al. (2010). Synthesis and mesomorphic properties of new Schiff base liquid crystals. International Journal of Physical Sciences, 5(6).

Sources

Reaction conditions for Grignard synthesis of fluorinated benzaldehydes

An Application Guide for the Synthesis of Fluorinated Benzaldehydes via Grignard Reaction

Introduction: The Strategic Importance of Fluorinated Benzaldehydes

Fluorinated benzaldehydes are indispensable building blocks in modern medicinal chemistry and materials science. The incorporation of fluorine atoms into organic molecules can dramatically alter their physicochemical properties, often leading to enhanced metabolic stability, increased binding affinity to biological targets, and modified lipophilicity.[1] This makes fluorinated benzaldehydes high-value precursors for a wide array of pharmaceuticals and advanced materials.

The Grignard reaction, a cornerstone of carbon-carbon bond formation discovered by Victor Grignard in 1900, offers a powerful and direct route to these compounds.[2] The synthesis involves the formation of a fluoroaryl Grignard reagent (Ar-MgX) from a corresponding fluorinated aryl halide, followed by its reaction with a suitable formylating agent. While conceptually straightforward, the synthesis is nuanced, demanding meticulous control over reaction conditions to navigate potential challenges and achieve high yields. This guide provides an in-depth analysis of the critical parameters, a validated experimental protocol, and troubleshooting advice to empower researchers in this synthetic endeavor.

I. Mechanistic Considerations and Key Challenges

The overall synthesis proceeds in two primary stages: the formation of the Grignard reagent and its subsequent reaction with an electrophile (formylation).

1. Formation of the Fluoroaryl Grignard Reagent: The reaction is initiated by the oxidative insertion of magnesium metal into the carbon-halogen bond of a fluoroaryl halide (e.g., 4-fluorobromobenzene).

Ar(F)-X + Mg → Ar(F)-MgX (where X = Br, I, Cl)

The success of this step is critically dependent on the integrity of the magnesium surface, which is often passivated by a layer of magnesium oxide. Activation of the magnesium is therefore a crucial prerequisite. The presence of the electron-withdrawing fluorine atom can influence the reactivity of the aryl halide, though Grignard formation from fluorinated bromo- or iodo-benzenes is well-established.[3] It is important to note that direct formation from a fluoroaromatic compound (C-F bond) is generally not feasible under standard conditions due to the high strength of the carbon-fluorine bond.[4][5]

2. Formylation and Hydrolysis: The generated Grignard reagent, a potent nucleophile, attacks the electrophilic carbon of a formylating agent, such as N,N-dimethylformamide (DMF).[3] This addition forms a tetrahedral intermediate, which upon acidic workup, hydrolyzes to yield the desired fluorinated benzaldehyde.

Ar(F)-MgX + DMF → Intermediate --(H₃O⁺)--> Ar(F)-CHO

The choice of formylating agent and the temperature control during this step are vital to prevent side reactions, such as the addition of a second Grignard molecule to the newly formed aldehyde.

Diagram of the Grignard Synthesis Workflow

Caption: Workflow for the two-step Grignard synthesis of fluorinated benzaldehydes.

II. Optimizing Reaction Conditions: A Deeper Dive

Achieving high yields and purity requires careful control over several experimental variables. The causality behind these choices is rooted in the fundamental reactivity of organomagnesium compounds.

1. Absolute Anhydrous Conditions: Grignard reagents are extremely strong bases and will react readily with any protic source, including trace amounts of water in the solvent or adsorbed on the glassware.[6][7][8] This protonation quenches the reagent, converting it into an unreactive fluoro-arene and halting the desired reaction.

-

Causality: The C-Mg bond is highly polarized, rendering the carbon atom basic enough to deprotonate water (pKa ~15.7) far more rapidly than it attacks a carbonyl carbon.

-

Protocol Mandate: All glassware must be rigorously flame-dried or oven-dried under vacuum and cooled under an inert atmosphere (Nitrogen or Argon). Solvents must be anhydrous grade and are often further purified by distillation over a drying agent like sodium/benzophenone.[9]

2. Magnesium Activation: Magnesium turnings are coated with a passivating layer of MgO, which prevents reaction with the aryl halide. This layer must be disrupted to expose the reactive metal surface.

-

Causality: The MgO layer is inert and physically blocks the oxidative addition step.

-

Common Activation Methods:

-

Iodine: A small crystal of iodine is added. It is thought to react with Mg to form MgI₂, which helps to chemically etch the oxide surface.[1][9] The disappearance of the purple iodine vapor is an indicator of activation.

-

1,2-Dibromoethane: A small amount reacts with Mg to form ethylene gas and MgBr₂, actively cleaning the surface. This is a very effective method.[10]

-

Mechanical Activation: Grinding the magnesium turnings in a dry mortar and pestle or using an ultrasonic bath can physically break the oxide layer.[9][11]

-

3. Solvent Selection: The solvent plays a dual role: it must be aprotic and it must be capable of solvating and stabilizing the Grignard reagent.

-

Causality: Ethereal solvents like diethyl ether (Et₂O) or tetrahydrofuran (THF) are ideal. The lone pairs on the ether oxygen coordinate to the magnesium atom, stabilizing the organomagnesium species and helping to maintain its solubility and reactivity.[9] This coordination is central to the Schlenk equilibrium, which describes the composition of Grignard reagents in solution.[2]

-

Practical Choice: THF is generally preferred for aryl halides due to its higher boiling point and superior solvating power, which can facilitate reagent formation from less reactive chlorides or bromides.[9]

4. Temperature Control:

-

Formation: Grignard formation is an exothermic reaction. While gentle heating may be required for initiation, the reaction often becomes self-sustaining.[9] The temperature should be maintained to ensure a steady reaction rate (gentle reflux) without promoting side reactions like Wurtz coupling.[12]

-

Formylation: The addition of the Grignard reagent to DMF must be performed at low temperatures (e.g., 0 °C or below).[3][10][13]

-

Causality: This is to prevent a second equivalent of the highly reactive Grignard reagent from attacking the aldehyde product as it is formed, which would lead to a secondary alcohol impurity. Low temperature ensures the reaction stops after the initial addition to DMF.

III. Detailed Experimental Protocol: Synthesis of 4-Fluorobenzaldehyde

This protocol describes the synthesis of 4-fluorobenzaldehyde from 4-fluorobromobenzene and N,N-dimethylformamide (DMF).

Materials:

-

Magnesium turnings (1.2 eq)

-

Iodine (1 small crystal)

-

4-Fluorobromobenzene (1.0 eq)

-

Anhydrous Tetrahydrofuran (THF)

-

Anhydrous N,N-Dimethylformamide (DMF) (1.5 eq)

-

Hydrochloric Acid (e.g., 3M aqueous solution)

-

Diethyl ether (for extraction)

-

Saturated aqueous sodium bicarbonate

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄)

Equipment:

-

Three-neck round-bottom flask, flame-dried

-

Reflux condenser and dropping funnel, flame-dried

-

Magnetic stirrer and stir bar

-

Inert gas line (Nitrogen or Argon)

-

Ice-water bath

Procedure:

Part A: Formation of 4-Fluorophenylmagnesium Bromide

-

Apparatus Setup: Assemble the flame-dried three-neck flask with a stir bar, reflux condenser, and dropping funnel. Ensure the system is under a positive pressure of inert gas.

-

Magnesium Activation: Place the magnesium turnings (1.2 eq) and a single crystal of iodine into the flask. Gently warm the flask with a heat gun until purple iodine vapors are observed and subsequently fade.[1] Allow the flask to cool to room temperature.

-

Initiation: Prepare a solution of 4-fluorobromobenzene (1.0 eq) in anhydrous THF. Add a small portion (~10%) of this solution to the magnesium turnings. The reaction is initiated when a color change (typically to a cloudy grey/brown) and a gentle exotherm are observed. Sonication or gentle warming may be required if initiation is sluggish.

-

Addition: Once initiated, add the remaining 4-fluorobromobenzene solution dropwise from the funnel at a rate that maintains a gentle reflux.[13] Use an ice bath to moderate the reaction if it becomes too vigorous.

-

Completion: After the addition is complete, stir the resulting dark grey mixture at room temperature for an additional 60 minutes to ensure all the magnesium has reacted.[13]

Part B: Formylation and Workup 6. Cooling: Cool the freshly prepared Grignard reagent to 0 °C using an ice-water bath. 7. DMF Addition: Add anhydrous DMF (1.5 eq) dropwise via syringe or dropping funnel, ensuring the internal temperature does not rise significantly.[3][13] 8. Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 1-2 hours.[10][13] 9. Quenching: Cool the reaction mixture again in an ice bath and slowly quench it by pouring it into a stirred solution of cold hydrochloric acid.[3] 10. Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3x). 11. Washing: Combine the organic extracts and wash successively with saturated sodium bicarbonate solution and brine. 12. Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude 4-fluorobenzaldehyde. 13. Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Data Presentation: Representative Reaction Parameters

The table below summarizes typical conditions and outcomes for the Grignard synthesis of fluorinated benzaldehydes.

| Starting Material | Formylating Agent | Solvent | Temp. (Formylation) | Typical Yield (%) | Reference |

| 4-Fluorobromobenzene | DMF | THF / Diethyl Ether | 0 °C to RT | 50-70% | Adapted from[3],[10] |

| 1-Bromo-2-fluoro-4-isopropoxybenzene | DMF | THF | 0 °C to RT | Not specified | [13] |

| 3,4-Difluorobromobenzene | DMF via Halogen Exchange | THF | Not specified | >85% | [14] |

IV. Troubleshooting Guide

| Issue | Probable Cause(s) | Recommended Solution(s) |

| Reaction fails to initiate | 1. Wet glassware or solvent.2. Inactive magnesium surface. | 1. Re-dry all glassware and use freshly distilled anhydrous solvent.[9]2. Crush Mg turnings before use or try a different activator (e.g., 1,2-dibromoethane).[10] Use sonication.[11] |

| Low yield of Grignard reagent | 1. Incomplete reaction.2. Side reactions (e.g., Wurtz coupling). | 1. Extend the reaction time after addition of the aryl halide.2. Ensure slow, controlled addition of the aryl halide to maintain low instantaneous concentration. |

| Low yield of aldehyde product | 1. Grignard reagent was quenched.2. Over-addition to form alcohol impurity. | 1. Verify anhydrous conditions were maintained throughout.2. Ensure formylation is conducted at low temperature (≤ 0 °C) and use a moderate excess of DMF. |

| Formation of biphenyl impurity | Wurtz coupling reaction (Ar-MgX + Ar-X → Ar-Ar). | This is a major side reaction.[12] Add the aryl halide slowly to the magnesium suspension to minimize its concentration in the presence of the formed Grignard reagent. |

V. Conclusion

The Grignard synthesis of fluorinated benzaldehydes is a robust and highly valuable transformation for synthetic chemists. Success hinges on a foundational understanding of the reagent's sensitivity and a meticulous approach to experimental execution. By rigorously controlling moisture, ensuring proper magnesium activation, and managing reaction temperatures, researchers can reliably access these critical chemical building blocks. The protocols and insights provided in this guide serve as a comprehensive resource for the successful implementation of this essential reaction in a laboratory setting.

References

-

Grignard reaction - Wikipedia. Wikipedia.[Link]

- Method for preparing halomethylbenzaldehyde by Grignard reaction.

-

Grignard to Alcohol Synthesis Shortcuts - Aldehyde, Ketone, Ester. YouTube.[Link]

-

reaction of aldehydes and ketones with grignard reagents. Chemguide.[Link]

-

The Grignard Reaction – Unraveling a Chemical Puzzle. ACS Publications.[Link]

-

Grignard Reagents For Addition To Aldehydes and Ketones. Master Organic Chemistry.[Link]

-

Why don't Alkyl Fluorides form Grignard Reagents. Chemistry Stack Exchange.[Link]

-

Reactions of Grignard Reagents. Master Organic Chemistry.[Link]

-

Reaction of 9 with DMF or benzaldehyde | Download Table. ResearchGate.[Link]

-

Grignard Formation - Troubleshooting and Perfecting. Reddit.[Link]

-

Reactions with Grignard Reagents. Chemistry LibreTexts.[Link]

-

Does anyone know the best way to activate magnesium for the grignard reagent? ResearchGate.[Link]

- Method for preparing 3, 4-difluorobenzaldehyde.

-

Why isn't fluorine used in a Grignard reagent? Quora.[Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. benchchem.com [benchchem.com]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. quora.com [quora.com]

- 6. Grignard reaction - Wikipedia [en.wikipedia.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. reddit.com [reddit.com]

- 10. CN101712603B - Method for preparing halogenated methyl-benzaldehyde by Grignard reaction - Google Patents [patents.google.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. CN105859536A - Method for preparing 3, 4-difluorobenzaldehyde - Google Patents [patents.google.com]

Troubleshooting & Optimization

Technical Support Center: Purification of 4-Butoxy-3-fluorobenzaldehyde

Topic: Vacuum Distillation Protocol & Troubleshooting

Executive Summary & Molecule Profile

Objective: Isolate high-purity 4-Butoxy-3-fluorobenzaldehyde (BFBA) from crude reaction mixtures while mitigating thermal decomposition and oxidation risks.

The Challenge: BFBA combines a reactive aldehyde group with a heavy ether chain. This creates a dual challenge:

-

High Boiling Point: The butoxy tail significantly increases Van der Waals forces, pushing the atmospheric boiling point likely above 280°C, where thermal decomposition becomes rapid.

-

Oxidation Sensitivity: Like all aromatic aldehydes, BFBA is prone to autoxidation to its corresponding benzoic acid (4-butoxy-3-fluorobenzoic acid), a solid impurity that can clog condensers.

Physical Property Profile (Estimates for Process Control):

| Property | Value / Estimate | Operational Note |

| CAS Number | 405-31-0 (Generic Ref) | Verify specific isomer structure. |

| Molecular Weight | 196.22 g/mol | Moderate-Heavy. |

| Boiling Point (Atm) | > 270°C (Predicted) | DO NOT distill at atmospheric pressure. |

| Boiling Point (Vacuum) | 145–155°C @ 1.0 mmHg | Target range for main fraction collection. |

| Melting Point | 35–45°C (Low melting solid) | Risk: May crystallize in water-cooled condensers. |

| Appearance | Colorless to pale yellow oil | Darkens upon oxidation. |

Pre-Distillation Checklist: The Self-Validating System

Do not proceed to heating until all three "Gatekeepers" below are validated. This prevents the loss of valuable crude material.

Gatekeeper 1: The Vacuum Integrity Test

-

Action: Assemble the dry apparatus (flask, still head, condenser, receiver cow) without the crude material.

-

Validation: Pull vacuum. Close the isolation valve.

-

Pass Criteria: Pressure must not rise more than 1.0 mmHg over 2 minutes. If it does, you have a leak that will cause oxidative degradation during heating.

Gatekeeper 2: The Inert Blanket

-

Action: Backfill the system with dry Nitrogen or Argon, then re-evacuate. Repeat 3x.

-

Causality: Removes residual oxygen. Aldehydes oxidize rapidly at high temperatures in the presence of O2.

-

Validation: Final vacuum pull reaches <1.0 mmHg rapidly.

Gatekeeper 3: Crude Preparation

-

Action: Wash crude organic layer with saturated NaHCO3 (removes acidic impurities) and dry thoroughly over MgSO4.

-

Causality: Residual water causes "bumping" and hydrolysis. Residual acids catalyze polymerization.

-

Validation: Crude is visually clear (not cloudy) before loading.

Step-by-Step Purification Protocol

Phase A: Setup

-

Apparatus: Short-path distillation head (Vigreux column is likely unnecessary and increases hold-up volume).

-

Condenser: Use warm water (40–50°C) or air cooling.

-

Reasoning: Since the MP is near room temperature, standard cold water (10°C) will shock-cool the vapor, causing the product to solidify and plug the condenser (see Troubleshooting).

-

-

Stirring: Rapid magnetic stirring is non-negotiable to prevent localized superheating.

Phase B: The Distillation Ramp

| Stage | Pot Temp | Head Temp | Pressure | Action |

| 1. Degassing | 25°C → 60°C | Ambient | Max Vac | Solvents/volatiles strip off. "Sizzling" stops.[1] |

| 2. Forerun | 100°C → 130°C | Rising | < 1 mmHg | Collect low boilers. Discard if RI (Refractive Index) doesn't match. |

| 3. Main Cut | 150°C → 170°C | 145°C ± 5°C | < 1 mmHg | Collect Product. Monitor head temp stability. |

| 4. Shutdown | > 180°C | Dropping | < 1 mmHg | Stop heating. Break vacuum with Nitrogen , not air. |

Troubleshooting Guide (Q&A)

Issue 1: Solidification in the Condenser

User Question: "I see white crystals forming inside the condenser tube, and the flow is stopping. What do I do?"

Diagnosis: The product's melting point is higher than the coolant temperature. You are "freezing" the distillation. Immediate Fix:

-

Stop Coolant Flow: Turn off the water circulator immediately.

-

Heat Gun: Gently apply heat (low setting) to the outside of the condenser glass to melt the plug.

-

Corrective Action: Switch the condenser coolant to warm water (45°C) or drain the water completely and use air cooling if the ambient air is cool enough.

Issue 2: Product Discoloration (Yellow/Brown)

User Question: "My distillate is coming over clear but turning yellow in the receiving flask within minutes."

Diagnosis: Oxidation is occurring. This suggests an oxygen leak or failure to break vacuum with inert gas. Immediate Fix:

-

Check all grease joints for channels/leaks.

-

Ensure the receiver flask is kept dark (aluminum foil wrap) if the compound is photosensitive.

-

Critical: When finishing, backfill with Nitrogen/Argon. Never let hot aldehyde come into contact with atmospheric air.

Issue 3: Violent Bumping

User Question: "The liquid in the pot is splashing up into the still head, contaminating the distillate."

Diagnosis: Superheating caused by lack of nucleation sites or residual solvent pockets. Immediate Fix:

-

Stirring: Increase magnetic stir bar speed.

-

Vacuum Control: Do not apply full vacuum instantly. Ramp the vacuum down slowly using a bleed valve or digital controller.

-

Claisen Adapter: Install a Claisen adapter to provide a "buffer zone" against splashing.

Logic & Workflow Visualization

The following diagram illustrates the decision-making process during the distillation of BFBA.

Figure 1: Decision logic for troubleshooting active vacuum distillation of high-melting aromatic aldehydes.

Frequently Asked Questions (FAQs)

Q: Can I use a rotary evaporator instead of a distillation setup? A: Generally, no . While a rotovap can remove solvents, it rarely achieves the vacuum depth (<1 mmHg) or the fractionation capability required to separate the BFBA from its oxidized benzoic acid impurities or high-boiling oligomers.

Q: How do I store the purified aldehyde? A: Store under an inert atmosphere (Nitrogen/Argon) in a tightly sealed container at 2–8°C. For long-term storage, adding a trace amount of antioxidant (like BHT) is common practice, though this may interfere with subsequent sensitive catalytic steps.

Q: My vacuum pump only reaches 10 mmHg. Can I still distill? A: You can, but the boiling point will be significantly higher (likely >180°C). This exponentially increases the risk of decomposition. If you must proceed, use a Kugelrohr apparatus (short path, heated air bath) to minimize thermal exposure time.

References

-

Vogel, A.I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.).[2][3][4] Longman Scientific & Technical.

- Cited for: General principles of vacuum distillation and handling of arom

-

Sigma-Aldrich. (n.d.).[1] Safety Data Sheet: 4-Fluorobenzaldehyde.

- Cited for: Analogous safety data and handling precautions for fluorin

-